5-fluoro-2-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical structure “5-fluoro-2-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenol” is a complex organic molecule. This compound features a fluorinated benzene ring fused with a thiazole ring, which is further connected to a 1,3-oxazole ring. The presence of these heterocyclic structures makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the fluorinated benzene derivative and introduce the thiazole ring through a cyclization reaction. The oxazole ring can be introduced via a subsequent cyclization step involving appropriate precursors. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole and oxazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated benzene ring can enhance binding affinity through hydrophobic interactions, while the heterocyclic rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Benzene Derivatives: Compounds like fluorobenzene and difluorobenzene share the fluorinated aromatic ring but lack the heterocyclic structures.
Thiazole Derivatives: Compounds such as thiazole and benzothiazole have similar ring structures but different substituents.
Oxazole Derivatives: Oxazole and benzoxazole are structurally related but differ in their functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated benzene ring with both thiazole and oxazole rings. This structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-9-1-2-10(12(17)7-9)11-8-19-13(15-11)16-3-5-18-6-4-16/h1-2,7-8,17H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWODNAIFWMCQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=C(C=C(C=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.